Cas no 126-91-0 (1,6-Octadien-3-ol,3,7-dimethyl-, (3R)-)
1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- Chemical and Physical Properties
Names and Identifiers
-
- 1,6-Octadien-3-ol,3,7-dimethyl-, (3R)-
- (-)-LINALOOL
- (?)-Linalool
- (−)-Linalool
- LINALOOL, (-)-(SG)
- ()-Linalool
- (3R)-3,7-dimethylocta-1,6-dien-3-ol
- Agarol
- Licareol
- coriaudrol
- coriandrol
- I-Linalool
- p-linalool
- L-LINALOOL
- DL-LINALOOL
- HO-WOOD OIL
- (-)-Licareol
-
- MDL: MFCD00135469
- Inchi: 1S/C10O/c1-5-10(4,11)8-6-7-9(2)3
- InChI Key: JVESGVSHSKEPHF-UHFFFAOYSA-N
- SMILES: [C]/C(=[C]/[C][C]C([C]=[C])([O])[C])/[C] |^1:0,2,6,8,9,10,^4:3,4,7|
Computed Properties
- Exact Mass: 154.13584
- Monoisotopic Mass: 154.136
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 11
- Rotatable Bond Count: 4
- Complexity: 154
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- XLogP3: 2.7
- Topological Polar Surface Area: 20.2
Experimental Properties
- Color/Form: Colorless, transparent to light yellow liquid, with strong fragrance of lily of the valley and woody fragrance
- Density: 0.862 g/mL at 20 °C(lit.)
- Boiling Point: 198 °C(lit.)
- Flash Point: Fahrenheit: 168.8 ° f < br / > Celsius: 76 ° C < br / >
- Refractive Index: n20/D 1.4615(lit.)
n20/D 1.462 - PSA: 20.23
- LogP: 2.66980
- Vapor Pressure: 0.17 mm Hg ( 25 °C)
- Optical Activity: [α]20/D −18±3°, neat
- Solubility: H2O:1.45g/L (25°C)。
1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H315-H317-H319-H335
- Warning Statement: P280-P305+P351+P338
- Hazardous Material transportation number:UN 1760 8/PG 2
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: 26-36/37
- RTECS:RG5800000
-
Hazardous Material Identification:
- Risk Phrases:R36/37/38-R34
- Safety Term:S26-S36/37/39-S45-S36
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L302318-25g |
1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- |
126-91-0 | ≥95.0% (sum of enantiomers) | 25g |
¥253.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L302318-5g |
1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- |
126-91-0 | ≥95.0% (sum of enantiomers) | 5g |
¥80.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L302318-500g |
1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- |
126-91-0 | ≥95.0% (sum of enantiomers) | 500g |
¥2841.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | L302318-100g |
1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- |
126-91-0 | ≥95.0% (sum of enantiomers) | 100g |
¥773.90 | 2023-09-02 | |
| Chemenu | CM342317-100g |
(3R)-3,7-dimethylocta-1,6-dien-3-ol |
126-91-0 | 95%+ | 100g |
$72 | 2023-02-03 | |
| Chemenu | CM342317-500g |
(3R)-3,7-dimethylocta-1,6-dien-3-ol |
126-91-0 | 95%+ | 500g |
$258 | 2023-02-03 | |
| abcr | AB166427-1 g |
(-)-Linalool; 98% |
126-91-0 | 1g |
€97.00 | 2021-09-16 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L93390-1g |
(R)-linalool |
126-91-0 | 1g |
¥668.0 | 2021-09-08 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 62139-25ML |
1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- |
126-91-0 | 25ml |
¥944.04 | 2023-12-02 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 62139-100ML |
1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- |
126-91-0 | 100ml |
¥1561.16 | 2023-12-02 |
1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- Suppliers
1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- Related Literature
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Long Deng,Qian Zou,Biao Liu,Wenhui Ye,Chengfei Zhuo,Li Chen,Ze-Yuan Deng,Ya-Wei Fan,Jing Li Food Funct., 2018,9, 4234-4245
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Dan Yang,Yanping Zhou,Xianhong Rui,Jixin Zhu,Ziyang Lu,Eileen Fong,Qingyu Yan RSC Adv., 2013,3, 14960-14962
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Additional information on 1,6-Octadien-3-ol,3,7-dimethyl-, (3R)-
1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- (CAS No. 126-91-0): A Comprehensive Overview in Modern Chemical Biology and Medicine
1,6-Octadien-3-ol,3,7-dimethyl-, (3R)-, identified by its CAS number 126-91-0, is a naturally occurring sesquiterpene alcohol with significant applications in the fields of chemical biology and pharmaceutical research. This compound, characterized by its unique (3R) stereochemistry and a conjugated diene system, has garnered considerable attention due to its structural complexity and diverse biological activities. The presence of multiple double bonds and methyl substituents in its molecular framework endows it with distinct chemical properties that make it a valuable scaffold for drug discovery and synthetic chemistry.
The chemical structure of 1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- consists of an octadiene backbone with two methyl groups at the 3rd and 7th positions, along with a (3R) configuration at the 3rd carbon atom. This stereochemical arrangement imparts unique reactivity and biological interactions, making it a subject of intense interest in medicinal chemistry. The compound's ability to undergo various chemical transformations, including oxidation, reduction, and functionalization at multiple sites, allows for the synthesis of derivatives with tailored properties for therapeutic applications.
In recent years, 1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- has been explored for its potential in modulating biological pathways relevant to inflammation and immune response. Studies have demonstrated that this compound can interact with lipid signaling molecules and transcription factors, thereby influencing cellular processes such as cytokine production and apoptosis. The (3R) configuration plays a crucial role in determining its binding affinity to biological targets, highlighting the importance of stereochemistry in drug design.
One of the most compelling aspects of 1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- is its role as a precursor in the synthesis of bioactive natural products. Researchers have leveraged its structural features to develop novel compounds with anti-inflammatory and anti-microbial properties. For instance, derivatives of this sesquiterpene alcohol have shown promise in preclinical studies as potential treatments for chronic inflammatory diseases. The ability to modify specific functional groups while retaining the core stereochemical framework has opened new avenues for developing targeted therapies.
The pharmacokinetic profile of 1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- is another area of active investigation. Its lipophilic nature allows for efficient absorption across biological membranes, while its polar functional groups enhance solubility in aqueous environments. This balance makes it an attractive candidate for formulation into various delivery systems, including oral tablets and topical creams. Furthermore, studies have indicated that this compound can be metabolized into inactive or active metabolites depending on the enzymatic pathways involved.
Advances in synthetic methodologies have significantly improved the accessibility of 1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- for research purposes. Catalytic processes such as asymmetric hydrogenation have enabled the efficient production of enantiomerically pure forms of this compound without compromising yield or purity. These advancements have facilitated high-throughput screening programs aimed at identifying new bioactive derivatives with enhanced therapeutic efficacy.
The intersection of computational chemistry and experimental biology has further illuminated the mechanistic insights into how 1,6-Octadien-3-ol,3,7-dimethyl-, (3R)- interacts with biological targets. Molecular modeling studies have predicted binding modes and interaction energies that correlate well with experimental observations. Such integrative approaches are crucial for understanding structure-function relationships and optimizing lead compounds for clinical development.
Future directions in research on 1,6-Octadien-3-ol, (CAS No. 126-91-0) include exploring its potential as an adjuvant in vaccine formulations. Preliminary data suggest that this compound can enhance immune responses by modulating dendritic cell maturation and antigen presentation. If validated in clinical trials, such applications could revolutionize immunotherapy strategies against infectious diseases and cancer.
The versatility of 1,6-Octadien- dien-* ol, (CAS No. 126-91-0), (R)-*-, lies not only in its structural complexity but also in its adaptability to diverse chemical modifications. This flexibility has allowed researchers to generate libraries of derivatives with varying biological activities tailored to specific therapeutic needs. The ongoing exploration of this compound underscores its significance as a building block in modern chemical biology and medicine.
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